Product packaging for 1-Amino-3-(2-methylphenoxy)propan-2-ol(Cat. No.:CAS No. 35948-73-3)

1-Amino-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B2896021
CAS No.: 35948-73-3
M. Wt: 181.235
InChI Key: DEWXUJSUQQMEGM-UHFFFAOYSA-N
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Description

1-Amino-3-(2-methylphenoxy)propan-2-ol is a chemical compound belonging to the aryloxypropanolamine class, a group of amino alcohols that serve as critical building blocks in medicinal chemistry . This specific isomer features a 2-methylphenoxy group attached via an ether linkage to a propanolamine backbone. The aryloxypropanolamine structure is a fundamental pharmacophore known for beta-adrenergic receptor antagonism, making it a scaffold of high interest in cardiovascular research . Compounds within this class are extensively investigated for their potential applications in managing conditions such as hypertension, angina pectoris, and cardiac arrhythmias . The primary amino group present in the molecule provides a versatile handle for synthetic modification, allowing researchers to generate a diverse library of derivatives, such as secondary and tertiary amines, to explore structure-activity relationships and optimize properties like receptor selectivity and pharmacokinetic profiles . As a key intermediate, it can be synthesized via nucleophilic ring-opening of the corresponding epoxide, 1-(2-methylphenoxy)-2,3-epoxypropane, with ammonia . This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B2896021 1-Amino-3-(2-methylphenoxy)propan-2-ol CAS No. 35948-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2-methylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWXUJSUQQMEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes to 1 Amino 3 2 Methylphenoxy Propan 2 Ol and Its Analogues

General Synthetic Strategies for Phenoxypropanolamine Frameworks

The construction of the phenoxypropanolamine backbone is central to the synthesis of 1-amino-3-(2-methylphenoxy)propan-2-ol. Key retrosynthetic disconnections reveal strategies involving the formation of either the C-O ether linkage or the C-N bond at various stages. The most prevalent methods utilize readily available starting materials and proceed through key intermediates such as epoxides.

Approaches Involving Epoxide Intermediates (e.g., Phenoxyoxiranes)

A cornerstone in the synthesis of phenoxypropanolamines is the use of epoxide intermediates. This strategy capitalizes on the high reactivity of the strained three-membered ether ring, which is susceptible to nucleophilic attack. The general approach involves the reaction of a phenoxide with an epoxide-containing electrophile, or the reaction of a phenol with epichlorohydrin followed by reaction with an amine.

Specifically, the synthesis of a compound like this compound often commences with the reaction of 2-methylphenol (o-cresol) with epichlorohydrin. This reaction, typically carried out under basic conditions, leads to the formation of a glycidyl ether intermediate, 1-(2-methylphenoxy)-2,3-epoxypropane. The subsequent step involves the ring-opening of this epoxide with a suitable amine source, such as ammonia, to introduce the amino group and yield the final propanolamine (B44665) product. The regioselectivity of the epoxide ring-opening is a critical factor, with the nucleophilic attack generally occurring at the less sterically hindered terminal carbon of the epoxide. mdpi.comnih.gov

The development of efficient methods for enantioselective epoxidation, such as the Sharpless asymmetric epoxidation, has made epoxides valuable intermediates in asymmetric synthesis. nih.govmit.edu These techniques allow for the creation of chiral epoxides which, upon ring-opening, lead to enantiomerically enriched amino alcohol products. mdpi.com The versatility of epoxides is further highlighted by their role in cascade reactions, where a series of transformations are initiated by an initial epoxide-opening event. nih.gov

Amine Alkylation and Addition Reactions in Propanolamine Formation

Amine alkylation is a fundamental process for forming C-N bonds and is a viable route for the synthesis of propanolamines. wikipedia.orggoogle.com In this approach, an amine acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. However, direct alkylation of ammonia or primary amines with alkyl halides can be challenging to control, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org

To circumvent the issue of overalkylation, alternative strategies have been developed. One such method is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of phenoxypropanolamines, this would typically involve a β-phenoxy ketone intermediate which is then reductively aminated to introduce the amino group and form the alcohol simultaneously. This method offers better control over the degree of alkylation. masterorganicchemistry.com

Another approach involves the use of ammonia surrogates, such as N-aminopyridinium salts, which can undergo monoalkylation and subsequent transformation to yield a primary amine, thus avoiding the formation of overalkylation byproducts. nih.gov

Ring-Opening Reactions in Propanolamine Synthesis

Beyond the pivotal role of epoxide ring-opening, other cyclic intermediates can also be employed in the synthesis of propanolamines. The ring-opening of cyclopropanes, for instance, can be a pathway to form carbon chains with desired functional groups. researchgate.netrsc.org While less common for the direct synthesis of phenoxypropanolamines, the principles of ring-opening reactions driven by the release of ring strain are a key concept in synthetic organic chemistry. libretexts.org

In the context of propanolamine synthesis, the focus remains heavily on the nucleophilic ring-opening of epoxides due to their prevalence and the high efficiency of these reactions. mdpi.comnih.gov The mechanism of epoxide ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile and the epoxide itself. nih.gov

Asymmetric Synthesis and Stereoselective Approaches to Chiral Amino Alcohols

Chiral 1,2-amino alcohols are important structural motifs in many biologically active molecules. acs.orgnih.govresearchgate.net Consequently, the development of asymmetric and stereoselective methods for their synthesis is of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

Enantioselective Catalysis in Chiral Propanolamine Synthesis

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. wikipedia.org This can be achieved through various catalytic systems, including chiral metal complexes and organocatalysts. wikipedia.orgnih.gov

In the synthesis of chiral propanolamines, enantioselective catalysis can be applied at different stages. For instance, the asymmetric hydrogenation of β-amino ketones using chiral transition metal catalysts can produce chiral γ-amino alcohols with high enantioselectivity. ru.nlrsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is another facile strategy to access chiral 1,2-amino alcohols. acs.org

Biocatalysis, which utilizes enzymes as catalysts, also offers a highly enantioselective route to chiral amines and amino alcohols. rochester.edumtak.hu Enzymes can operate under mild conditions and often exhibit exquisite selectivity.

Catalytic SystemReaction TypeKey Features
Chiral Metal Catalysts (e.g., Ru, Rh, Ir)Asymmetric Hydrogenation/Transfer HydrogenationHigh efficiency, suitable for industrial scale, ligand design is crucial. wikipedia.orgru.nlacs.org
Organocatalysts (e.g., Proline)Aldol/Mannich ReactionsMetal-free, environmentally friendly, employs natural compounds. wikipedia.org
Biocatalysts (e.g., Enzymes)Asymmetric Reduction/N-H InsertionHigh enantioselectivity, mild reaction conditions. rochester.edumtak.hu

Diastereoselective Synthesis for Stereochemical Control

When a molecule contains more than one stereocenter, the relationship between these centers can be either diastereomeric or enantiomeric. Diastereoselective synthesis aims to control the formation of a specific diastereomer. This is often achieved by using a substrate that already contains a chiral center to influence the stereochemical outcome of a subsequent reaction. ru.nlnih.gov

For example, the reduction of a chiral β-amino ketone can proceed with high diastereoselectivity, where the existing stereocenter directs the approach of the reducing agent. ru.nlrsc.org Similarly, the ring-opening of a chiral epoxide with a nucleophile can lead to the formation of a specific diastereomer of the resulting amino alcohol. The inherent stereochemistry of the starting material guides the formation of the new stereocenter. diva-portal.org

Strategies such as substrate-controlled diastereoselective synthesis are crucial for constructing complex molecules with multiple stereocenters. diva-portal.org By carefully choosing the starting materials and reaction conditions, chemists can achieve a high degree of control over the final stereochemistry of the product. ru.nlnih.gov

ApproachKey PrincipleExample Application
Substrate-ControlledAn existing chiral center in the starting material directs the stereochemical outcome.Reduction of a chiral β-amino ketone to a specific diastereomer of the γ-amino alcohol. ru.nlrsc.org
Catalyst-ControlledA chiral catalyst determines the stereochemistry of the product, often overriding the influence of existing stereocenters.Copper-catalyzed stereodivergent synthesis of amino alcohols. nih.gov
Reagent-ControlledThe stereochemistry of the reagent dictates the stereochemical outcome of the reaction.Use of chiral auxiliaries that are later removed.

Chiral Resolution Techniques for Amino Alcohol Enantiomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of chiral molecules like this compound. mdpi.com Enantiomerically pure compounds are often required in pharmaceutical applications where one enantiomer may be active while the other is inactive or even harmful. researchgate.net Two primary strategies exist for obtaining pure enantiomers: asymmetric synthesis, which creates a specific enantiomer, and the resolution of a racemic mixture. mdpi.com

Kinetic resolution is a widely applied technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.net This method can theoretically yield a maximum of 50% of one enantiomer. rsc.org Enzymatic kinetic resolution is a particularly effective approach, utilizing enzymes like lipases, which are natural chiral catalysts, to selectively catalyze the transformation of one enantiomer. rsc.org

In the context of amino alcohols, lipases are commonly used to catalyze enantioselective acylation, esterification, or hydrolysis. mdpi.com For instance, in a process known as transesterification, an enzyme catalyzes the transfer of an acyl group to the amino alcohol. One enantiomer reacts faster, becoming acylated, while the other remains largely unreacted. These two compounds—the acylated and unacylated amino alcohols—can then be separated based on their different physical properties. rsc.org A study on the kinetic resolution of a similar compound, racemic 1-(isopropylamine)-3-phenoxy-2-propanol, demonstrated the effectiveness of Candida rugosa lipase. Using isopropenyl acetate (B1210297) as the acylating agent in a two-phase reaction medium of [EMIM][BF4] and toluene, the (S)-enantiomer of the corresponding acetate was produced with a high enantiomeric excess (ee) of 96.2%. mdpi.com

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. researchgate.netrsc.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% for the desired enantiomer. rsc.orgrsc.org

Another historical and sometimes still utilized method is preferential crystallization. This technique, famously pioneered by Louis Pasteur with tartaric acid crystals, involves the direct crystallization and manual or mechanical separation of enantiomers from a supersaturated solution of a racemic conglomerate—a mechanical mixture of crystals of pure enantiomers. mdpi.comrsc.org However, this method is only applicable to the small fraction of racemic compounds (about 5-10%) that form conglomerates rather than racemic crystals. mdpi.com

Table 1: Comparison of Chiral Resolution Techniques for Amino Alcohols

Technique Principle Key Features Advantages Limitations
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of a racemate at a much faster rate than the other. rsc.org Uses biocatalysts like lipases. The resulting product and unreacted substrate are separated. mdpi.com High enantioselectivity, mild reaction conditions, environmentally friendly. Maximum theoretical yield for one enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in-situ racemization of the "unwanted" enantiomer. researchgate.netrsc.org Requires a catalyst for resolution and a compatible catalyst for racemization. researchgate.net Can achieve theoretical yields approaching 100%. rsc.org Requires careful optimization of compatible resolution and racemization conditions. researchgate.net
Preferential Crystallization Direct crystallization of enantiomers from a racemic conglomerate. mdpi.com Relies on the spontaneous separation of enantiomers into distinct crystal phases. Inexpensive and efficient for large-scale separation. mdpi.com Only applicable to the ~5-10% of racemates that form conglomerates. mdpi.com

Synthesis of Derivatized and Analogous Compounds

The synthesis of derivatives and analogues of this compound is essential for exploring its chemical space and developing compounds with tailored properties. These synthetic efforts involve modifying the phenoxy ring, the nitrogen substituent, and incorporating various functional groups.

Synthesis of Substituted Phenoxy- and N-Substituted Propanolamines

A common and versatile method for synthesizing aryloxypropanolamines involves a two-step process. The first step is the reaction of a substituted phenol with an epoxide, typically epichlorohydrin, in the presence of a base. This reaction forms a glycidyl ether intermediate. The second step involves the ring-opening of this epoxide intermediate with a suitable primary or secondary amine to yield the desired 1-amino-3-(aryloxy)propan-2-ol derivative. mdpi.com This approach allows for significant diversity by simply varying the starting phenol and the amine used in the second step. nih.gov

For example, various substituted phenoxypropanolamine derivatives have been prepared to investigate their potential as beta-adrenergic agonists. nih.gov Similarly, N-isopropyl- and N-t-butyl-substituted propanolamines have been synthesized where the aromatic ring is substituted with both an oxypropanolamine chain and a [(methyleneamino)oxy]propanolaminic chain. nih.gov

An alternative synthetic route involves the N-alkylation of secondary amines with propiophenone derivatives, followed by a reduction step. This method yields diversely substituted β-aminoketones, which can then be reduced to the corresponding γ-aminoalcohols. scielo.br This protocol provides an efficient way to generate libraries of novel compounds. scielo.br

Table 2: Synthetic Routes to Substituted Propanolamines

Method Description Starting Materials Key Intermediates
Epoxide Ring-Opening A substituted phenol is reacted with epichlorohydrin to form an epoxide, which is then opened by an amine. mdpi.com Substituted phenol, epichlorohydrin, primary or secondary amine. Glycidyl ether.
N-Alkylation and Reduction N-alkylation of a secondary amine with a propiophenone derivative, followed by chemical or catalytic reduction of the resulting carbonyl group. scielo.br Substituted propiophenone, secondary amine. β-aminoketone.

Incorporation of Diverse Functional Groups (e.g., Carbamoyl Groups, Aromatic Systems, Heterocycles)

Further derivatization of the propanolamine scaffold can be achieved by incorporating a variety of functional groups, which can significantly alter the molecule's chemical and biological properties.

Carbamoyl Groups: Carbamates, which contain the carbamoyl functional group, are commonly synthesized through carbamoylation reactions. organic-chemistry.org This can be achieved by reacting the alcohol or amine functionality of the propanolamine with an isocyanate. nih.gov Alternatively, acyl isocyanates, generated from primary amides and oxalyl chloride, can react with alcohols to form carbamates. organic-chemistry.org A mild, one-pot method involves the use of 1,1'-carbonyldiimidazole to carbamoylate secondary amines, which can then be converted to the final product. nih.gov The synthesis of carbamate derivatives has been a key strategy in the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH). nih.gov

Aromatic Systems: The introduction of additional aromatic systems can be accomplished through various synthetic strategies. One approach involves using starting materials that already contain multiple aromatic rings. For instance, compounds have been synthesized that feature a single phenyl ring linked to two different pharmacophoric subunits, each containing aromatic moieties. nih.gov The modular design of synthetic pathways allows for the interchangeability of different sections, which can facilitate product diversification and the incorporation of various aromatic components. nih.gov

Heterocycles: Heterocyclic moieties are prevalent in biologically active molecules and can be incorporated into the propanolamine structure to create novel analogues. jetir.orgamazonaws.com This can be done by reacting the core molecule with a heterocycle-containing reagent. For example, reacting an α-(3-flavonyloxy)-ω-bromoalkane with 2-aminopyridine results in a flavone derivative containing a pyridylamino group. researchgate.net Another strategy involves building the heterocyclic ring from acyclic precursors. Enaminones, for example, are versatile reagents used in the preparation of numerous monocyclic and fused heterocyclic systems. researchgate.net The synthesis of heterocyclic analogues is a key approach in the search for new herbicides and antibacterial agents. jetir.orgnih.gov

Preparation of Impurity Standards and Related Structures for Analytical Research

In pharmaceutical development and quality control, it is crucial to have access to pure samples of potential impurities and related compounds. These materials serve as reference standards for the validation and routine use of analytical methods, such as chromatography, to monitor the purity of the target compound. nih.govmedpharmres.com

The synthesis of these standards often requires dedicated, multi-step protocols designed to unambiguously produce the desired structure. nih.gov For example, a three-step protocol was established for the synthesis of methiopropamine and its 3-thienyl isomer to serve as reference standards for forensic laboratories, as no commercial standard was available. nih.gov The synthesized compounds are thoroughly characterized using analytical techniques like infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity before they can be used as qualified reference standards. medpharmres.com The synthetic methodologies developed for creating analogues and derivatives are often adapted to produce these specific impurity and related-structure standards.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Amino-3-(2-methylphenoxy)propan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton NMR (¹H NMR) Investigations

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to higher ppm values).

The aromatic protons on the 2-methylphenyl group are expected to appear in the downfield region, typically between 6.8 and 7.2 ppm. The methyl group attached to the aromatic ring would present as a singlet at approximately 2.2 ppm. The protons of the propan-2-ol backbone would show characteristic splitting patterns due to spin-spin coupling with adjacent protons. The methine proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 4.0 ppm. The methylene (B1212753) protons adjacent to the phenoxy group (O-CH₂) and the amino group (N-CH₂) would also exhibit complex multiplets. The protons of the amino (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H6.8 - 7.2Multiplet7.0 - 8.0
O-CH₂3.9 - 4.1Multiplet
CH-OH~4.0Multiplet
N-CH₂2.8 - 3.0Multiplet
Ar-CH₃~2.2Singlet
NH₂VariableBroad Singlet
OHVariableBroad Singlet

Note: The predicted data is based on established chemical shift ranges and coupling patterns for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the oxygen of the phenoxy group will be the most downfield of the aromatic signals. The carbon of the methyl group attached to the aromatic ring will appear in the upfield region, around 15-20 ppm. The carbons of the propan-2-ol chain will have characteristic chemical shifts: the carbon bearing the hydroxyl group (CH-OH) is expected around 68-72 ppm, the carbon adjacent to the phenoxy group (O-CH₂) around 70-75 ppm, and the carbon bonded to the amino group (N-CH₂) around 45-50 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C-CH₃130 - 135
Aromatic CH110 - 130
O-CH₂70 - 75
CH-OH68 - 72
N-CH₂45 - 50
Ar-CH₃15 - 20

Note: This data is predicted based on typical chemical shifts for the functional groups present in the molecule.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivity within the propan-2-ol backbone and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the propan-2-ol chain to the 2-methylphenoxy group.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental formula of this compound, which is C₁₀H₁₅NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.

Collision-Induced Dissociation (CID) and Fragmentation Pathway Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected ion. By analyzing the fragments produced, a detailed picture of the molecule's structure can be constructed. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to CID.

The fragmentation of β-amino alcohols is often characterized by specific cleavage patterns. A common fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. Another likely fragmentation is the loss of water from the protonated molecule. Cleavage of the ether bond is also possible, leading to fragments corresponding to the 2-methylphenol and the aminopropanol (B1366323) side chain.

Proposed Key Fragment Ions in the CID Spectrum of this compound

Proposed Fragment (m/z) Proposed Structure/Loss
[M+H]⁺ - H₂OLoss of a water molecule
[M+H]⁺ - C₇H₈OLoss of 2-methylphenol
Imine fragmentCleavage alpha to the nitrogen
2-methylphenoxy fragmentCleavage of the ether bond

Note: The proposed fragmentation pathway is based on the known fragmentation behavior of molecules with similar functional groups.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups. For this compound, a hypothetical FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A detailed analysis of the FT-IR spectrum would involve identifying the stretching and bending vibrations for each functional group. While specific, experimentally determined spectral data for this compound is not available in the reviewed scientific literature, a predictive analysis based on known functional group absorption ranges can be hypothesized.

Hypothetical FT-IR Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (Broad)
N-H (Amine) Stretching 3300-3500 (Medium)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=C (Aromatic) Stretching 1450-1600
C-O (Ether) Stretching 1000-1300
C-N (Amine) Stretching 1000-1250
N-H (Amine) Bending 1550-1650

This table is predictive and not based on experimental data.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy is a light scattering technique that provides information about molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

In the analysis of this compound, an FT-Raman spectrum would be particularly useful for identifying the vibrations of the aromatic ring and the carbon-carbon backbone. As with FT-IR, specific experimental FT-Raman data for this compound is not publicly available.

X-ray Diffraction Analysis of Crystalline Forms

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

For a chiral molecule like this compound, which contains a stereocenter at the second carbon of the propanol (B110389) chain, single-crystal X-ray diffraction is the most powerful method for determining its absolute configuration (R or S). By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of all atoms can be mapped. However, a search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this specific compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Should a crystal structure be determined, the analysis would extend to understanding how the molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds. In the case of this compound, the presence of hydroxyl (-OH) and amino (-NH₂) groups makes it a prime candidate for forming a network of hydrogen bonds, which would significantly influence its physical properties like melting point and solubility. The analysis would detail the geometry of these hydrogen bonds, including donor-acceptor distances and angles.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain insights into the nature and extent of different types of atomic contacts. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual tool used to understand the charge distribution and reactivity of a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 1-Amino-3-(2-methylphenoxy)propan-2-ol, this map would highlight the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms.

Non-Linear Optical (NLO) Properties Assessment

NLO materials are of great interest for applications in telecommunications and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Significant values for these parameters would suggest that this compound could have potential as an NLO material.

Molecular Docking Simulations for Ligand-Target Interactions (Non-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In a non-clinical context, this can be used to understand how this compound might interact with various proteins or receptors. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction, and reveals key binding modes, such as hydrogen bonds and hydrophobic interactions.

Until specific research is conducted and published, any detailed tables or specific findings for this compound under these computational headings would be speculative. The scientific community awaits dedicated studies to elucidate the rich theoretical chemistry of this compound.

Predicted Spectroscopic Parameters (e.g., Collision Cross Section)

Detailed, peer-reviewed research findings or database entries providing predicted spectroscopic parameters, such as the collision cross section (CCS), for this compound are not currently available. Collision cross section is a crucial parameter in ion mobility-mass spectrometry (IM-MS), offering insights into the three-dimensional shape of an ion in the gas phase. While computational methods exist for predicting CCS values, specific studies applying these methods to this compound have not been identified in a comprehensive search of scientific literature and databases.

The prediction of such parameters typically involves sophisticated molecular dynamics simulations or machine learning models trained on large datasets of experimentally determined CCS values. The absence of this specific data indicates a gap in the current body of publicly accessible research for this particular compound. Without such studies, a data table of predicted spectroscopic parameters cannot be compiled.

Structure Activity Relationship Sar Studies in Non Clinical Biological Systems

Ligand-Receptor Interaction Studies

The biological activity of 1-amino-3-(2-methylphenoxy)propan-2-ol is primarily defined by its interaction with adrenergic receptors. As an aryloxypropanolamine, its structure is optimized for antagonism at these sites. oup.compharmacy180.com

Adrenergic Receptors: This compound is recognized as a β-adrenergic receptor antagonist. The core structure, featuring an aromatic ring linked via an ether-propanolamine side chain, is characteristic of "beta-blockers." researchgate.net The ortho-methyl substituent on the phenoxy ring contributes to its cardioselectivity, conferring a higher affinity for β1-adrenergic receptors, which are predominantly located in heart tissue, compared to β2-receptors found in bronchial and vascular smooth muscle. nih.govpharmaguideline.com

Opioid Receptors: There is no direct evidence in the scientific literature to suggest that this compound binds with any significant affinity to opioid receptors. While some studies have explored the cross-talk and functional interactions between adrenergic and opioid receptor systems, direct binding of aryloxypropanolamine beta-blockers to opioid receptors is not a recognized mechanism of action. researchgate.net

Imidazoline (B1206853) Binding Sites: Specific interaction studies concerning this compound and imidazoline binding sites (IBS) are not available in published research. Ligands for IBS typically possess an imidazoline ring or a similar cationic structure, which is absent in this compound, making significant interaction unlikely. nih.gov

In Vitro Binding Assays and Affinity Determination

The affinity of aryloxypropanolamine compounds for adrenergic receptors is quantitatively determined using in vitro binding assays. These experiments typically utilize radioligand displacement techniques, where the test compound's ability to displace a known radioactive ligand (e.g., ³H-dihydroalprenolol) from receptor-rich membrane preparations is measured. nih.gov The results are often expressed as an inhibition constant (Ki) or an IC50 value (the concentration required to inhibit 50% of specific binding).

CompoundReceptor TargetAffinity (Ki) nMSelectivity (β2/β1)
Metoprololβ1-adrenoceptor~48~30-fold
Metoprololβ2-adrenoceptor~1400
Atenololβ1-adrenoceptor~310~30-fold
Atenololβ2-adrenoceptor~9000

Table 1: Comparative binding affinities of representative cardioselective β-blockers for β1- and β2-adrenoceptors, demonstrating the characteristic selectivity for the β1 subtype. Data derived from radioligand binding studies. nih.gov

Functional Assays for Agonist/Antagonist Activity in Cellular Systems

Functional assays in cellular systems are employed to determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). For β-adrenergic receptors, these assays often measure the production of the second messenger cyclic AMP (cAMP). chapman.edu In a typical setup, cultured cells expressing β-adrenergic receptors are stimulated with a known agonist, such as isoproterenol, which leads to a measurable increase in intracellular cAMP levels.

In this context, this compound demonstrates antagonist activity. When introduced into the cellular system, it binds to the β1-adrenergic receptors but does not trigger an intracellular response. Instead, it competitively inhibits the binding of agonists like isoproterenol, thereby preventing or reducing the agonist-induced rise in cAMP. chapman.edu This confirms its role as a competitive antagonist at β1-adrenergic receptors.

Influence of Substituent Variations on Biological Activity

The biological activity of aryloxypropanolamine beta-blockers is highly dependent on their chemical structure. Key structural features that influence potency and selectivity include the aromatic ring, the propanolamine (B44665) side chain, and the substituent on the amino group. pharmacy180.comnih.gov

Aromatic Ring: The nature and position of substituents on the phenoxy ring are critical determinants of activity and selectivity. For this compound, the methyl group in the ortho-position is crucial for its β1-selectivity. nih.gov In general, para-substitution on the aromatic ring is also associated with cardioselectivity, whereas non-selective antagonists often have a more extended aromatic system, like the naphthyl group in propranolol (B1214883). pharmaguideline.com

Propanolamine Side Chain: The OCH2CH(OH)CH2NH- side chain is an essential pharmacophore for this class of drugs. The hydroxyl group on the second carbon is vital for binding to the receptor. pharmacy180.com

Stereochemical Effects on Biological Potency and Selectivity

Like most aryloxypropanolamine beta-blockers, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine side chain. This results in the existence of two enantiomers, (R) and (S). researchgate.net The interaction of these enantiomers with the chiral environment of the adrenergic receptor is highly stereoselective. nih.govnih.gov

It is a well-established principle for this class of drugs that the β-blocking activity resides almost exclusively in the (S)-enantiomer, which is referred to as the eutomer. pharmacy180.comualberta.ca The (R)-enantiomer (the distomer) is typically about 100 times less potent. pharmacy180.com This pronounced stereoselectivity arises from the specific three-point interaction between the eutomer and the receptor binding pocket, which cannot be achieved with the same efficacy by the distomer. Therefore, the pharmacological activity of racemic this compound is attributable to the (S)-enantiomer. ualberta.canih.gov

Mechanistic Investigations in Cellular Models (Non-clinical)

In non-clinical cellular models, the mechanism of action of this compound is characterized by its competitive antagonism of β1-adrenergic receptors. This action directly interferes with the signaling cascade initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. chapman.edu By occupying the receptor's binding site, the compound prevents the Gs protein activation that normally follows agonist binding. nih.gov

Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis)

The primary cellular pathway modulated by this compound is the β-adrenergic signaling cascade. Blockade of the β1-receptor prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). nih.govnih.gov This reduction in intracellular cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). ahajournals.org PKA is a critical enzyme that phosphorylates numerous downstream targets, including ion channels and transcription factors, which regulate cellular function, particularly in cardiomyocytes. nih.govbio-rad.com

There are no specific non-clinical studies demonstrating a direct effect of this compound on cell cycle progression or apoptosis. The modulation of these complex cellular processes is not considered a primary mechanism of action for this compound. Its therapeutic effects are derived from the physiological consequences of β1-adrenergic blockade, such as reduced heart rate and myocardial contractility, which are direct results of the attenuation of the cAMP/PKA signaling pathway in cardiac cells.

Organelle-Specific Effects (e.g., Mitochondrial Membrane Potential)

Furthermore, investigations into the effects of propranolol on isolated heart mitochondria have revealed that the compound can impair mitochondrial respiration and oxidative phosphorylation. nih.gov This is primarily attributed to the inhibition of Mg2+-ATPase activity within the mitochondria. nih.gov Such findings suggest that compounds with an aryloxypropanolamine scaffold may possess the potential to interact with and modulate mitochondrial functions. However, it is crucial to emphasize that these findings are for a related, but structurally distinct, compound and further specific studies would be necessary to determine if this compound exhibits similar properties.

Enzyme Inhibition/Activation Studies (e.g., Sphingosine (B13886) Kinase 1)

There is currently a lack of available scientific data pertaining to the direct inhibitory or activatory effects of this compound or its close structural analogues on Sphingosine Kinase 1 (SphK1). Sphingosine Kinase 1 is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in numerous cellular processes. nih.govnih.govacs.org

Preclinical Pharmacological Evaluation of Analogues in Animal Models (e.g., Anticonvulsant Activity, excluding toxicity profiles)

While direct preclinical evaluations of the anticonvulsant activity of this compound are not documented, studies on structurally related aryloxypropanolamine analogues have demonstrated notable anticonvulsant properties in various animal models. These investigations primarily utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to assess efficacy.

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. nih.gov The data from these preclinical studies on analogues provide valuable insights into the potential anticonvulsant profile of the aryloxypropanolamine chemical class.

A number of (aryloxy)aryl semicarbazones, which incorporate the aryloxy moiety, have shown significant potency in the MES screen, with some compounds exhibiting ED50 values in the range of 1-5 mg/kg after oral administration in rats. nih.gov These compounds were found to be less active in the scPTZ screen. nih.gov This suggests a potential selectivity of this chemical class for mechanisms underlying generalized tonic-clonic seizures.

Further studies on other series of aryloxypropanolamine derivatives have also reported anticonvulsant activity. For instance, certain novel 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one derivatives have been synthesized and evaluated, with one compound showing an ED50 of 26.4 mg/kg in the MES test and 40.2 mg/kg in the scPTZ test. nih.gov

The following table summarizes the anticonvulsant activity of selected aryloxypropanolamine analogues from various studies. It is important to note that these are different molecules and their activity can be influenced by various structural modifications.

Compound AnalogueAnimal ModelTestED₅₀ (mg/kg)
(Aryloxy)aryl Semicarbazone Derivative 1Rat (oral)MES<5.0
(Aryloxy)aryl Semicarbazone Derivative 2Rat (oral)MES1.5
3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one DerivativeMouse (i.p.)MES26.4
3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one DerivativeMouse (i.p.)scPTZ40.2

Future Research Directions and Potential Applications in Chemical Science

Exploration of Novel Synthetic Pathways for Propanolamine (B44665) Derivatives

The exploration of novel synthetic pathways for propanolamine derivatives, including 1-Amino-3-(2-methylphenoxy)propan-2-ol, remains a significant area of interest in organic chemistry. Current research focuses on developing more efficient, stereoselective, and environmentally benign synthetic methods. Key areas of investigation include the use of chiral catalysts to produce enantiomerically pure compounds, which is crucial for their potential applications. Additionally, researchers are exploring flow chemistry and microwave-assisted synthesis to shorten reaction times and improve yields. The development of one-pot multicomponent reactions is also a promising approach to streamline the synthesis of complex propanolamine derivatives from simple starting materials.

Synthetic ApproachAdvantages
Asymmetric CatalysisHigh enantioselectivity, access to specific stereoisomers
Flow ChemistryImproved reaction control, scalability, and safety
Microwave-Assisted SynthesisReduced reaction times, increased yields
Multicomponent ReactionsIncreased efficiency, reduced waste

Design and Synthesis of Advanced Propanolamine-Based Chemical Probes and Ligands

Propanolamine scaffolds, such as that of this compound, are valuable frameworks for the design and synthesis of advanced chemical probes and ligands. These molecules can be functionalized to selectively interact with specific biological targets, making them useful tools for chemical biology research. Future research in this area will likely focus on incorporating fluorescent tags, photoaffinity labels, or other reporter groups onto the propanolamine structure to enable the visualization and identification of binding partners in complex biological systems. Furthermore, the development of propanolamine-based ligands with high affinity and selectivity for specific receptors or enzymes is an active area of research with potential applications in drug discovery and diagnostics.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental approaches is becoming increasingly important for the rational design of novel propanolamine derivatives. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of these compounds with their biological targets. This information can then be used to guide the design and synthesis of new molecules with improved properties. Experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be used to validate the computational predictions and provide detailed structural information about the ligand-target complexes. This iterative cycle of computational design, synthesis, and experimental validation is a powerful strategy for accelerating the discovery of new propanolamine-based compounds.

Development of Highly Sensitive and Selective Analytical Methodologies

The development of highly sensitive and selective analytical methodologies is crucial for the detection and quantification of this compound and related compounds in various matrices. Current analytical techniques include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection. Future research will likely focus on the development of more advanced analytical methods, such as capillary electrophoresis and immunoassays, to improve sensitivity and reduce analysis time. Additionally, the development of novel sample preparation techniques to remove interfering substances and pre-concentrate the analyte of interest will be essential for achieving lower detection limits.

Analytical TechniquePrinciple
HPLC-MSSeparation by chromatography followed by mass-based detection
HPLC-UVSeparation by chromatography followed by UV light absorbance detection
Capillary ElectrophoresisSeparation based on electrophoretic mobility in a capillary
ImmunoassaysDetection based on antigen-antibody interactions

Investigation of Emerging Biological Activities through Mechanistic Studies (Non-clinical)

While the primary applications of some propanolamine derivatives are well-established, there is ongoing research to investigate emerging biological activities through non-clinical mechanistic studies. These studies aim to elucidate the molecular mechanisms by which these compounds exert their effects. For instance, research is exploring the potential of certain propanolamine derivatives to modulate the activity of various enzymes and receptors. These investigations often involve a range of in vitro and in cellulo assays to assess the compound's effects on cellular signaling pathways and gene expression. Understanding the fundamental biological activities of these compounds at a molecular level is essential for identifying new potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-3-(2-methylphenoxy)propan-2-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylphenol with epichlorohydrin to form a glycidyl ether intermediate, followed by amination with ammonia or a primary amine under controlled pH (8–10) and temperature (60–80°C) . Catalysts like tetrabutylammonium bromide can enhance regioselectivity. Post-synthesis, purification via recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the amino alcohol .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR will show distinct signals for the aromatic protons (δ 6.8–7.2 ppm), methylphenoxy group (δ 2.3 ppm for CH3_3), and amino/hydroxyl protons (δ 1.5–3.0 ppm). 13^{13}C NMR confirms the ether linkage (C-O at ~70 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays a molecular ion peak [M+H]+^+ at m/z 196.1 (calculated for C10_{10}H15_{15}NO2_2) .
  • IR : Stretching vibrations for -NH2_2 (~3350 cm1^{-1}) and -OH (~3200 cm1^{-1}) confirm functional groups .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodology : After synthesis, fractional distillation (for liquid intermediates) or recrystallization (for solids) in ethanol/water (4:1 v/v) removes unreacted starting materials. For challenging impurities, preparative HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) achieves >98% purity. Monitor purity via TLC (silica gel, Rf_f ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, given its chiral centers?

  • Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) + 0.1% diethylamine. For preparative-scale separation, kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer . X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .

Q. What experimental designs are suitable for assessing the compound’s biological activity, such as antimicrobial potential?

  • Methodology :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
  • Mechanistic studies : Fluorescence quenching assays to evaluate binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 2-fluorophenyl or 4-tert-butylphenoxy derivatives) to identify critical substituents .

Q. How can researchers resolve contradictions in reported data on the compound’s receptor-binding affinity?

  • Methodology :

  • Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., β-adrenergic receptors) on a sensor chip and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish nonspecific interactions .
  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites, cross-validated with mutagenesis studies .

Q. What strategies mitigate side reactions (e.g., oxidation) during large-scale synthesis?

  • Methodology :

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amino group .
  • Additives : Include antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) in the reaction mixture .
  • Process optimization : Use continuous-flow reactors to minimize exposure to air and improve temperature control .

Comparative and Mechanistic Questions

Q. How does the 2-methylphenoxy group influence the compound’s reactivity compared to analogs (e.g., 4-fluorophenyl derivatives)?

  • Methodology :

  • Electron-donating effect : The methyl group increases electron density on the phenoxy ring, enhancing nucleophilic aromatic substitution reactivity. Compare reaction rates in SNAr reactions with 4-fluoro analogs using HPLC kinetic studies .
  • Steric effects : Molecular dynamics simulations (e.g., GROMACS) reveal how the methyl group affects binding pocket accessibility in enzyme inhibition assays .

Q. What analytical approaches differentiate degradation products of this compound under accelerated stability testing?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze via LC-MS/MS (Q-TOF) to identify degradation products (e.g., oxidation to ketones or cleavage of the ether bond) .
  • Stability-indicating methods : Validate a reverse-phase HPLC method (USP guidelines) with resolution >2.0 between parent compound and degradation peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.